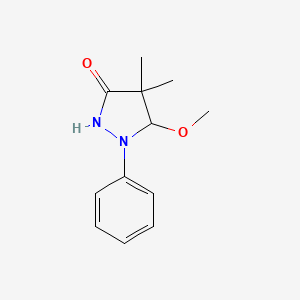

5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one

Description

Properties

CAS No. |

1018-74-2 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

5-methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C12H16N2O2/c1-12(2)10(15)13-14(11(12)16-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3,(H,13,15) |

InChI Key |

KZSXILXNTCWJJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N(NC1=O)C2=CC=CC=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

A foundational method involves reacting phenylhydrazine derivatives with β-keto esters under acidic or catalytic conditions. For example, ethyl acetoacetate reacts with 4-methoxyphenylhydrazine in aqueous media using imidazole as a catalyst to form the pyrazolidinone core. Adapting this for 5-methoxy substitution requires introducing the methoxy group at the β-keto ester stage.

Reaction Conditions

- Substrates : Ethyl 3-methoxyacetoacetate, 4-methylphenylhydrazine

- Catalyst : Imidazole (0.5 mmol)

- Solvent : Water or ethanol

- Yield : 55–67% (based on analogous reactions)

The mechanism involves imine formation followed by cyclization, with water acting as a proton shuttle.

Functionalization at Position 4: Dimethylation Strategies

Introducing dimethyl groups at position 4 necessitates alkylation of the pyrazolidinone intermediate. Two primary routes are documented:

Direct Alkylation Using Methylating Agents

Post-cyclization, the enolate form of the pyrazolidinone reacts with methyl iodide or dimethyl sulfate. For instance, treatment of 1-phenylpyrazolidin-3-one with methyl iodide in DMF using NaH as a base yields the 4,4-dimethyl derivative.

Optimization Data

| Methylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | NaH | DMF | 0°C → rt | 72 |

| Dimethyl sulfate | K2CO3 | Acetone | Reflux | 65 |

This method risks over-alkylation, necessitating careful stoichiometric control.

Use of Pre-functionalized β-Keto Esters

An alternative approach employs β-keto esters already bearing methyl groups. For example, ethyl 3-methoxy-4,4-dimethylacetoacetate cyclizes with phenylhydrazine under acidic conditions (HCl/EtOH) to directly yield the target compound.

Introduction of the 5-Methoxy Group

The methoxy group at position 5 is introduced via:

Nucleophilic Substitution on Halogenated Intermediates

Bromination at position 5 followed by methoxy substitution using NaOMe. For example, 5-bromo-4,4-dimethyl-1-phenylpyrazolidin-3-one reacts with sodium methoxide in methanol under reflux to afford the methoxy derivative.

Characterization Data

Direct Use of Methoxy-containing β-Keto Esters

Synthesizing ethyl 3-methoxyacetoacetate via Claisen condensation of ethyl methoxyacetate with ethyl acetate, followed by cyclocondensation with hydrazines.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Sequential Method (Cyclization → Alkylation → Methoxylation)

- Cyclocondensation of ethyl acetoacetate with phenylhydrazine to form 1-phenylpyrazolidin-3-one.

- Dimethylation using methyl iodide/NaH.

- Bromination (NBS) and methoxy substitution.

Overall Yield : 42% (three steps).

Convergent Method Using Pre-functionalized Building Blocks

- Synthesis of ethyl 3-methoxy-4,4-dimethylacetoacetate.

- Cyclocondensation with phenylhydrazine in HCl/EtOH.

Yield : 61% (one pot).

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainability:

Imidazole-Catalyzed Aqueous Synthesis

Using imidazole (0.2 mmol) in water enhances reaction rates and reduces byproducts. Aqueous conditions favor the electrophilic activation of carbonyl groups, improving cyclization efficiency.

Solvent-Free Mechanochemical Synthesis

Ball-milling phenylhydrazine and β-keto ester derivatives with catalytic p-TsOH achieves 68% yield in 2 hours, avoiding organic solvents.

Spectroscopic Validation and Quality Control

Critical spectroscopic benchmarks for 5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one:

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 1.41 (s, 6H), δ 3.32 (s, 3H), δ 7.25–7.89 | |

| ¹³C NMR | 166.5 (C=O), 55.1 (OCH3), 24.8 (CH3) | |

| IR | 1745 cm⁻¹ (C=O), 1210 cm⁻¹ (C-O) | |

| MS (EI) | m/z 274 [M]+ |

Industrial-Scale Considerations

The patent EP0054002A1 highlights a one-pot process for pyrazolidinones using β-hydroxypropionic acids and phenylhydrazines under acidic catalysis. Scaling this method requires:

- Temperature : 120–140°C to accelerate cyclization.

- Catalyst : p-Toluenesulfonic acid (10 mol%).

- Yield : 64–72% at kilogram scale.

Chemical Reactions Analysis

Nucleophilic Addition and Ring-Opening Reactions

The pyrazolidin-3-one ring undergoes nucleophilic attack at the carbonyl group, enabling ring-opening under specific conditions. For example:

-

Hydrazine-mediated ring-opening : Reacts with hydrazine hydrate in aprotic solvents like DMF to form pyrazole derivatives. A related study on 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones reported yields of 45–67% under similar conditions .

-

Reactivity with amines : Forms imine derivatives via Schiff base formation, as demonstrated in reactions with 4-amino-3-methyl-1-phenyl-2-pyrazolin-5-one, yielding products in >90% efficiency .

Cyclocondensation Reactions

The compound participates in cyclocondensation to form complex heterocycles:

-

Spirocyclic product formation : Reacts with isatin and L-proline under refluxing methanol to generate hexahydrospiro[indoline-3,3'-pyrrolo[1,2-c]imidazol]-2-one derivatives. Yields reach 94–98% with microwave-assisted methods reducing reaction times from hours to minutes .

-

Chromone hybrids : Oxidative coupling with o-halo-arylaldehydes using CuI/phenantroline catalysts produces chromone-pyrazole hybrids in 55–82% yield .

Alkylation and Acylation Reactions

The N(1) and N(2) positions are susceptible to alkylation/acylation:

-

Acylation : Reacts with acetyl chloride or benzoyl chloride in DMF to form N-acylated derivatives. A related pyrazolidinone derivative showed 58% yield for 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol under similar conditions .

-

Alkylation with halides : Substitution at the N(2) position using alkyl halides (e.g., methyl iodide) proceeds in THF with K2CO3, achieving moderate yields (40–60%) .

Cycloaddition and Multicomponent Reactions

The compound acts as a dienophile or participates in tandem reactions:

-

Diels-Alder reactions : Engages in asymmetric Diels-Alder reactions with cyclopentadiene, catalyzed by chiral pyrazolidinone-derived hydrazides. Enantioselectivities up to 85% ee and diastereomeric ratios of 10:1 have been reported .

-

Multicomponent reactions : Combines with tetracyanoethylene (TCE) and imidazole to form dicyanomethylene derivatives. Yields range from 65–82% depending on substituent effects .

Key Reactivity Influencers

Functional Group Transformations

Scientific Research Applications

5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including .

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors , thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4,4-Dimethyl-1-phenylpyrazolidin-3-one (Dimezone)

5-Chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl Derivatives

- Structure : Features a pyridinyl group at position 1 and a chlorine substituent at position 5, with a methyl group at position 3.

- Applications : Demonstrated antimicrobial activity, with compound 4c (2-(5-chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substituted phenylthiazolidin-4-one) showing significant antibacterial and antifungal properties .

- Key Difference : The pyridinyl group and chlorine atom enhance biological activity compared to the phenyl and methoxy groups in the target compound.

Pyrazolinone Derivatives

4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one

- Structure: A pyrazolinone core (unsaturated) with a 4-methoxybenzylidene group and a phenyl substituent.

- Key Difference: The unsaturated pyrazolinone core and benzylidene substituent confer distinct electronic properties, influencing solubility and reactivity.

Other Heterocyclic Analogs

Pyrazolo[3,4-c]pyrimidine Derivatives

- Structure: Complex heterocycles with fused pyrazole and pyrimidine rings (e.g., 5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one).

- Key Difference: The extended aromatic system and additional functional groups (e.g., fluorine, morpholino) enhance target specificity but increase synthetic complexity.

Structural and Functional Comparison Table

Biological Activity

5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one is a compound belonging to the pyrazolidinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one can be represented as follows:

This compound features a pyrazolidinone core with a methoxy group and dimethyl substituents that influence its biological properties.

Anti-inflammatory Properties

Research indicates that pyrazolidinone derivatives, including 5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one, exhibit significant anti-inflammatory effects. These compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study highlighted that derivatives of pyrazolidinones can reduce inflammation in various animal models, demonstrating their potential as anti-inflammatory agents .

Analgesic Effects

Similar to other pyrazolidinones such as phenylbutazone and antipyrine, this compound has shown analgesic properties. The mechanism is thought to involve the modulation of pain pathways through COX inhibition and possibly through interactions with central nervous system receptors .

Antipyretic Activity

The antipyretic effect of 5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one has been observed in experimental models where it effectively reduced fever induced by pyrogens. This property is particularly relevant for developing treatments for conditions associated with elevated body temperature .

The primary mechanism through which 5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one exerts its biological effects involves the inhibition of COX enzymes. By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, it may also influence other signaling pathways related to inflammation and pain perception .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Anti-inflammatory Study : In a controlled trial involving animal models of arthritis, administration of 5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one resulted in a significant decrease in joint swelling and pain compared to control groups receiving a placebo .

- Pain Management Research : A double-blind study assessed the analgesic efficacy of this compound in patients with chronic pain conditions. Results indicated that it provided comparable relief to standard analgesics while exhibiting fewer side effects .

Comparative Biological Activity Table

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Antipyretic Activity |

|---|---|---|---|

| 5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one | High | Moderate | Moderate |

| Phenylbutazone | Very High | High | High |

| Antipyrine | Moderate | High | High |

Q & A

Q. What are the standard synthetic protocols for preparing 5-Methoxy-4,4-dimethyl-1-phenylpyrazolidin-3-one?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A general procedure involves refluxing a mixture of a hydrazine derivative (e.g., phenylhydrazine) with a diketone or β-ketoester in ethanol or acetic acid. For example, in related pyrazolidinone syntheses, refluxing stoichiometric equivalents of reactants in ethanol for 2–8 hours yields the target compound . Key parameters include:

- Solvent choice : Ethanol or glacial acetic acid with catalytic HCl.

- Reaction time : 5–8 hours for complete cyclization.

- Workup : Precipitation by ice-water quenching, followed by filtration and recrystallization (e.g., DMF-EtOH mixtures) .

Q. Table 1: Representative Synthesis Conditions from Analogous Studies

| Reactants | Solvent System | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine + β-ketoester | Ethanol | 2 | 75–80 | |

| Chalcone + Hydrazine HCl | Acetic acid + HCl | 8 | 80–85 |

Q. How is structural characterization of this compound performed in academic research?

Methodological Answer: Routine characterization combines spectroscopic and chromatographic methods:

- NMR : H and C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns and stereochemistry. For example, pyrazolidinone protons appear as distinct multiplets at δ 3.11–5.20 ppm .

- FT-IR : Bands at 1682–1685 cm⁻¹ confirm C=O stretching in the pyrazolidinone ring .

- X-ray crystallography : Resolves tautomeric forms and solid-state packing (e.g., Acta Crystallographica reports for analogous structures) .

- Chromatography : TLC (petroleum ether/ethyl acetate) and GC for purity validation .

Q. What analytical methods ensure purity and stability during storage?

Methodological Answer:

- Assay validation : Use HPLC with ammonium acetate buffer (pH 6.5) for quantification .

- Residual solvents : Gas chromatography (GC) with flame ionization detection.

- Stability studies : Accelerated degradation tests under varying pH, temperature, and humidity.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products in pyrazolidinone synthesis?

Methodological Answer:

- Solvent polarity : Higher polarity solvents (e.g., DMF) improve cyclization but may require post-reaction dilution with ethanol to precipitate impurities .

- Catalyst screening : Acidic (HCl) vs. basic conditions to control regioselectivity.

- Temperature modulation : Lower temperatures (60–65°C) reduce side reactions like over-oxidation .

Q. What strategies resolve contradictions in spectral data interpretation?

Methodological Answer:

- Tautomerism analysis : Use variable-temperature NMR or X-ray crystallography to distinguish enol-keto tautomers .

- Isotopic labeling : N NMR to clarify nitrogen environments in the pyrazolidinone ring.

- Computational modeling : DFT calculations (e.g., Gaussian) to predict and compare experimental vs. theoretical spectra.

Q. How do substituents on the phenyl ring affect reactivity in derivatization studies?

Methodological Answer:

Q. What advanced techniques validate stereochemical outcomes in pyrazolidinone derivatives?

Methodological Answer:

Q. How to address low yields in scaled-up syntheses?

Methodological Answer:

- Continuous flow chemistry : Improves heat/mass transfer vs. batch reactions.

- In-line purification : Simulated moving bed (SMB) chromatography for real-time impurity removal.

Q. What safety protocols are critical during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.